4-Mesityl-5-methylthiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16N2S |
|---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
5-methyl-4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H16N2S/c1-7-5-8(2)11(9(3)6-7)12-10(4)16-13(14)15-12/h5-6H,1-4H3,(H2,14,15) |
InChI Key |
UWMQECXWKMWCBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)N)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Mesityl 5 Methylthiazol 2 Amine and Its Analogs
Classical Synthetic Routes to 2-Aminothiazole (B372263) Scaffolds
Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for Aminothiazoles
The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and widely used method for the preparation of thiazole derivatives. nih.gov The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. nih.govyoutube.com For the synthesis of 2-aminothiazoles, thiourea (B124793) or its substituted derivatives are employed as the thioamide component. nih.govorganic-chemistry.org
The general mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring. youtube.comresearchgate.net To synthesize the target compound, 4-Mesityl-5-methylthiazol-2-amine, the Hantzsch reaction would utilize 1-mesityl-1-chloropropan-2-one and thiourea.
| Starting Material 1 | Starting Material 2 | Product |
|---|---|---|
| α-Haloketone (e.g., 1-mesityl-1-chloropropan-2-one) | Thiourea | 2-Aminothiazole (e.g., this compound) |
Various modifications to the Hantzsch synthesis have been developed to improve yields and reaction conditions. These include the use of different halogenating agents to form the α-haloketone in situ, and the application of various catalysts and solvent systems. nih.govnih.gov
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and simplified purification processes. researchgate.nettandfonline.com Several MCRs have been developed for the synthesis of 2-aminothiazoles. These strategies typically involve the in situ formation of one of the key intermediates, such as the α-haloketone or a thiourea derivative, followed by cyclization.
For instance, a three-component reaction of a ketone, a halogen source (like iodine or N-bromosuccinimide), and a thiourea can directly yield the desired 2-aminothiazole. jusst.orgnih.gov Another approach involves the reaction of isocyanides, amines, elemental sulfur, and α-bromoacetophenones in a one-pot aqueous system. researchgate.netresearchgate.net This method allows for the preparation of diverse 2-iminothiazoline and 2-aminothiazole derivatives. researchgate.netresearchgate.net The use of trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source has also been reported in a one-pot synthesis catalyzed by a magnetic nanocatalyst. nih.gov
| Reaction Type | Key Reactants | Advantages |
|---|---|---|
| Three-component | Ketone, Halogen Source, Thiourea | High efficiency, simplified procedure. jusst.orgnih.gov |
| Aqueous One-Pot | Isocyanide, Amine, Sulfur, α-Bromoacetophenone | Excellent step- and atom-economy, chromatography-free preparation. researchgate.netresearchgate.net |
| Catalytic One-Pot | Ketone, TCCA, Thiourea, Nanocatalyst | Green chemistry approach, high efficiency, easy catalyst separation. nih.gov |
Halogenation-Nucleophilic Substitution Protocols
This synthetic strategy involves the initial formation of a 2-halothiazole, which then undergoes a nucleophilic substitution reaction with an amine to yield the corresponding 2-aminothiazole. A common route to 2-amino-5-halothiazoles is through the halogenation of 2-aminothiazoles, which proceeds via an addition-elimination mechanism. jocpr.com The resulting 5-halo-2-aminothiazole can then react with various nucleophiles. jocpr.com
Alternatively, a 2-bromothiazole (B21250) can be directly reacted with an amine to produce the desired 2-aminothiazole derivative. researchgate.net This method is particularly useful for introducing a variety of substituents at the 2-amino position. For example, the synthesis of 2-acylamino-4-halothiazoles has been achieved through the acylation of a Boc-protected 2-amino-4-halothiazole intermediate, followed by deprotection. nih.gov
Modern and Catalytic Approaches in 2-Aminothiazole Synthesis
Application of Lewis Acid Catalysis in Thiazole Ring Formation
Lewis acids can play a significant role in catalyzing the formation of the thiazole ring, often leading to milder reaction conditions and improved yields. In the context of the Hantzsch synthesis, a Lewis acid can activate the carbonyl group of the α-haloketone, making it more susceptible to nucleophilic attack by the thiourea. rsc.org
Recent research has explored the use of novel catalytic systems. For example, a multifunctional, magnetically separable nanocatalyst has been developed for the one-pot synthesis of 2-aminothiazoles. nih.govrsc.org This catalyst exhibits both Lewis and Brønsted acidity, which activates the carbonyl group for subsequent reaction. rsc.org Copper(II) has also been shown to catalyze the formation of C-S bonds in the synthesis of benzothiazoles and thiazoles without the need for additional Lewis acids or bases. sciencegate.app
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jusst.orgasianpubs.org In the synthesis of 2-aminothiazoles, microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. jusst.orgasianpubs.org This technique often leads to higher yields and cleaner reactions with easier work-up procedures. jusst.orgresearchgate.net
The application of microwave heating has been successfully demonstrated in the Hantzsch synthesis of various 2-aminothiazole derivatives. jusst.orgasianpubs.orgresearchgate.net For example, the condensation of substituted ketones with thiourea and iodine can be efficiently carried out under microwave irradiation to produce 2-aminothiazoles in good yields. jusst.org This method provides a rapid and efficient route to a wide range of these important heterocyclic compounds. jusst.orgasianpubs.org
Nanocatalyst-Mediated Cyclization Reactions
The Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of an α-haloketone and a thioamide, has been significantly advanced through the use of nanocatalysts. youtube.com These catalysts offer benefits such as high efficiency, reusability, and milder reaction conditions, aligning with the principles of green chemistry. mdpi.com Various nanocatalysts have been successfully employed for the synthesis of thiazole derivatives, showcasing the versatility of this approach.
A notable example involves the use of reusable NiFe₂O₄ nanoparticles for the one-pot, three-component synthesis of novel thiazole scaffolds. nih.govacs.org This method entails the reaction of an α-halo carbonyl compound, thiosemicarbazide, and an anhydride (B1165640) in an ethanol (B145695):water solvent system. acs.orgresearchgate.net The NiFe₂O₄ nanoparticles act as a magnetically separable and reusable catalyst, facilitating the cyclization process to afford thiazole derivatives in high yields, often around 90%, within 60 minutes under reflux conditions. nih.govacs.org
Another effective method utilizes silica-supported tungstosilisic acid (SiW/SiO₂) as a reusable catalyst in a one-pot, multi-component procedure. mdpi.com This approach has been applied to the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. mdpi.com The reactions proceed efficiently under both conventional heating and ultrasonic irradiation, with the catalyst being easily recoverable through simple filtration. mdpi.com Similarly, other nanocatalysts like titanium dioxide (TiO₂) have been shown to effectively catalyze Hantzsch-type condensations, yielding products in short reaction times and with excellent yields. bohrium.com
Table 1: Examples of Nanocatalyst-Mediated Thiazole Synthesis
| Catalyst | Reaction Type | Key Reactants | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| NiFe₂O₄ nanoparticles | One-pot, three-component | α-halo carbonyl, thiosemicarbazide, anhydride | Ethanol:Water (1:1) | Reflux, 75 °C, 45-60 min | ~90% | nih.govacs.org |
| Silica-supported tungstosilisic acid (SiW/SiO₂) | One-pot, multi-component | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, aldehyde | Ethanol | Ultrasonic irradiation or heating | 79-90% | mdpi.com |
| Titanium dioxide (TiO₂) | Hantzsch condensation | Aldehyde, ethyl acetoacetate (B1235776), ammonium (B1175870) carbonate | Not specified | Not specified | Excellent | bohrium.com |
Synthesis of Advanced Derivatives and Functionalized Analogues
Strategies for Introducing the Mesityl Substituent at Position 4
The introduction of an aryl substituent, such as a mesityl group, at the C4 position of the thiazole ring is most classically achieved through the Hantzsch thiazole synthesis. youtube.comuniversalprint.org This strategy hinges on the selection of an appropriate α-haloketone precursor. For the synthesis of 4-mesitylthiazoles, the required starting material is an α-halo-1-mesitylethanone. For instance, the reaction of 2-bromo-1-mesitylethanone with thiourea in a suitable solvent like ethanol leads to the formation of 4-mesitylthiazol-2-amine. nih.govsigmaaldrich.com
The synthesis of the requisite α-haloketone precursor itself is a standard transformation. It typically involves the bromination of the corresponding aryl ketone (e.g., 1-mesitylethanone) at the α-position using brominating agents like N-Bromosuccinimide (NBS) or elemental bromine. A general method for producing α-bromoketones involves treating the ketone with reagents like ammonium bromide and Oxone®. rsc.org
Alternative strategies for C-H arylation of the thiazole ring have also been developed, primarily using palladium catalysis. researchgate.netorganic-chemistry.org These methods allow for the direct coupling of a thiazole with an aryl halide. However, these direct arylation reactions on unsubstituted or 2-substituted thiazoles typically exhibit a strong regioselectivity for the C5 position. organic-chemistry.org While methods for C4-arylation exist, they are less common and often require a pre-functionalized thiazole, such as one where the C5 position is already blocked. researchgate.net
Methods for Methyl Group Incorporation at Position 5
The incorporation of a methyl group at the C5 position of the thiazole ring is intrinsically linked to the choice of starting materials in the Hantzsch synthesis. To construct the specific target compound, This compound , the Hantzsch reaction would require the cyclocondensation of 2-bromo-1-mesitylpropan-1-one with thiourea. In this reaction, the propanone backbone of the α-haloketone provides the carbon atoms for both the C4 and C5 positions of the resulting thiazole ring, with the methyl group naturally being placed at C5.
The synthesis of the required 2-bromo-1-mesitylpropan-1-one precursor would follow standard procedures for the α-bromination of ketones, starting from 1-mesitylpropan-1-one.
Direct C-H methylation at the C5 position of a pre-formed 4-arylthiazole ring is a more challenging synthetic transformation. While research into C-H activation and functionalization of heterocycles is ongoing, the strategy of incorporating the desired substituent via the acyclic precursors in a cyclization reaction remains the most direct and widely used method for structures like this compound. Research has noted that methylation at the C5 position of a cytosine ring can induce significant conformational changes in DNA adducts, highlighting the steric and electronic impact of such a modification, though this is in a different chemical context. nih.govnih.gov
Derivatization of the 2-Amino Functionality
The 2-amino group of the thiazole ring is a versatile functional handle that allows for the synthesis of a wide array of advanced derivatives. nih.govmdpi.com This exocyclic amine can readily undergo various chemical transformations to introduce new functionalities and modulate the compound's properties.
Acylation: One of the most common derivatizations is acylation to form N-(thiazol-2-yl)amides. This is typically achieved by reacting the 2-aminothiazole with acyl chlorides or carboxylic acids. mdpi.comnih.gov When using a carboxylic acid, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) is often employed to facilitate the amide bond formation. nih.gov This has been used to prepare series of 2-amino-4,5-diarylthiazole derivatives with various benzamides, heterocyclic amides, and aliphatic amides at the C2 position. mdpi.com
Urea (B33335) and Thiourea Formation: The 2-amino group reacts with isocyanates and isothiocyanates to yield the corresponding ureas and thioureas, respectively. nih.gov For example, treatment of a 2-aminothiazole derivative with benzoyl isothiocyanate can produce N-(thiazol-2-yl)thiourea derivatives. nih.gov These modifications have been shown to significantly influence the biological activity profiles of the resulting compounds. nih.gov
Schiff Base Formation: Condensation of the 2-aminothiazole with various aldehydes or ketones yields the corresponding Schiff bases (imines). nih.gov This reaction is typically carried out by refluxing the reactants in a solvent like ethanol, often with a catalytic amount of acid. nih.gov
Other Derivatizations: The reactivity of the 2-amino group extends to reactions with other electrophiles. It can be alkylated, for instance, by reaction with 2-chloroethyl bromide, and the resulting product can be further functionalized. nih.gov It can also participate in cyclization reactions with bifunctional reagents to form fused heterocyclic systems. nih.gov
Table 2: Common Derivatization Reactions of the 2-Amino Group
| Reaction Type | Reagent(s) | Functional Group Formed | General Conditions | Reference |
|---|---|---|---|---|
| Acylation | Acyl chloride or Carboxylic acid/EDCI | Amide (-NH-C=O)-R) | Base (e.g., triethylamine), suitable solvent | mdpi.comnih.gov |
| Urea Formation | Isocyanate (R-N=C=O) | Urea (-NH-C(=O)NH-R) | Suitable solvent | nih.gov |
| Thiourea Formation | Isothiocyanate (R-N=C=S) | Thiourea (-NH-C(=S)NH-R) | Suitable solvent | nih.gov |
| Schiff Base Formation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (-N=CH-R) or (-N=CR₂) | Ethanol, reflux, catalytic acid | nih.gov |
| Alkylation | Alkyl halide (R-X) | Secondary amine (-NH-R) | Base, suitable solvent | nih.gov |
Reaction Mechanisms and Chemical Transformations of 4 Mesityl 5 Methylthiazol 2 Amine
Mechanistic Investigations of Thiazole (B1198619) Ring Formation
The synthesis of the 4,5-disubstituted thiazole core of 4-Mesityl-5-methylthiazol-2-amine is most commonly achieved through the Hantzsch thiazole synthesis. nih.govsynarchive.com This method involves the cyclization reaction between an α-halocarbonyl compound and a compound containing an N-C-S fragment, such as thiourea (B124793). nih.gov
The formation of the thiazole ring in this compound proceeds through a well-established cyclization pathway. The process is initiated by the reaction of an appropriate α-haloketone with thiourea. nih.govyoutube.com The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. youtube.com This initial step leads to the formation of an intermediate, which then undergoes intramolecular cyclization. nih.gov The final step involves dehydration to yield the aromatic thiazole ring. youtube.com
Alternative domino alkylation-cyclization reactions of propargyl bromides with thioureas have also been reported for the synthesis of 2-aminothiazoles, often facilitated by microwave irradiation. wjrr.orgnih.gov Another approach involves the copper-catalyzed cyclization of oximes, anhydrides, and potassium thiocyanate. nih.gov
| Reactants | Reaction Type | Key Intermediates | Driving Force |
|---|---|---|---|
| α-haloketone and thiourea | Hantzsch Thiazole Synthesis | Imino thioether, hydroxythiazoline | Aromaticity of the thiazole ring |
| Propargyl bromides and thiourea | Domino Alkylation-Cyclization | - | Microwave irradiation |
| Oximes, anhydrides, and KSCN | Copper-Catalyzed Cyclization | - | Copper catalysis |
The synthesis of the thiazole ring is a classic example of an addition-elimination reaction. Following the initial nucleophilic addition of the thiourea to the α-haloketone, an intramolecular condensation occurs. This is followed by the elimination of a water molecule to form the stable, aromatic thiazole ring. youtube.com The halogenation of 2-aminothiazoles to produce 2-amino-5-halothiazoles also proceeds through an addition-elimination mechanism. jocpr.com These halogenated derivatives can then undergo nucleophilic substitution reactions. jocpr.com
Reactivity of the 2-Amino Group in Derivatization
The 2-amino group on the thiazole ring is a key site for derivatization, allowing for the synthesis of a wide array of functionalized molecules.
While direct amination at other positions of the thiazole ring is less common, the existing 2-amino group can be involved in various reactions. The synthesis of certain hydrazinyl-thiazole derivatives has been shown to proceed through a process involving a pair of radicals in an excited state, facilitated by visible light. researchgate.net
The 2-amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. researchgate.netnih.gov These reactions are often carried out in solvents like ethanol (B145695). researchgate.net The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the thiazole scaffold. researchgate.net
| Reactant | Reaction Type | Functional Group Formed | Typical Conditions |
|---|---|---|---|
| Aldehyde or Ketone | Condensation/Schiff Base Formation | Azomethine (-C=N-) | Ethanol, heat |
| Acid Chloride/Anhydride (B1165640) | Acylation | Amide (-NH-C=O) | Base (e.g., pyridine, triethylamine) |
| Isothiocyanate | Addition | Thiourea derivative | - |
| Isocyanate | Addition | Urea (B33335) derivative | - |
The 2-amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. nih.govnih.gov These reactions typically proceed via nucleophilic acyl substitution. The amino group can also react with isocyanates and isothiocyanates to yield urea and thiourea derivatives, respectively. nih.govmdpi.com For instance, the reaction with phenyl isothiocyanate produces a thiazolyl-thiourea derivative. nih.gov Furthermore, reactions with reagents like chloroacetyl chloride can introduce a reactive handle for further functionalization. nih.govmdpi.com
Photochemical and Thermal Transformations of Thiazole Systems
While specific photochemical studies on this compound are not extensively documented in publicly available literature, the photochemistry of closely related 2-aminothiazole (B372263) systems, such as 2-amino-4-methylthiazole (B167648), has been investigated and provides a foundational understanding of potential reaction pathways. Upon exposure to ultraviolet (UV) radiation, these molecules can undergo a variety of transformations, including ring cleavage and rearrangements. nih.gov
Studies on 2-amino-4-methylthiazole using matrix isolation FTIR spectroscopy and DFT calculations have shown that UV irradiation can lead to the cleavage of the C-S and C-N bonds within the thiazole ring. nih.gov For instance, one major photochemical pathway involves the cleavage of the CS–CN bond, followed by hydrogen atom migration, leading to the formation of carbodiimide (B86325) derivatives. nih.gov A minor pathway involves the cleavage of the CS–CC bond, also followed by hydrogen migration. nih.gov
Further fragmentation can occur, leading to the formation of smaller molecules. For example, the cleavage of both the CS–CN and N–C bonds can produce cyanamide (B42294) and a highly reactive biradical species. nih.gov Similarly, cleavage of the CS–CC and N–C bonds can result in the formation of propyne (B1212725) and another biradical. nih.gov These findings suggest that the photochemistry of this compound would likely involve similar bond-breaking and rearrangement processes, although the bulky mesityl group might influence the relative probabilities of these pathways.
The photochemical behavior of some thiazole derivatives can also be directed toward specific reactions by modifying their structure. For example, certain terarylenes containing a 2-aminothiazole bridge can undergo 6π-electrocyclization upon irradiation. rsc.org This highlights the potential to control the photochemical fate of these molecules through synthetic design.
Table 1: Potential Photo-induced Transformation Products of 2-Aminothiazole Analogs (Based on studies of 2-amino-4-methylthiazole)
| Initial Bond Cleavage | Subsequent Reactions | Potential Product Classes |
| CS–CN | Hydrogen migration | Carbodiimides |
| CS–CC | Hydrogen migration | Azirene derivatives |
| CS–CN and N–C | Fragmentation | Cyanamide, Thiirenes |
| CS–CC and N–C | Fragmentation | Propyne, Thiazirenes |
This table illustrates potential photochemical transformations based on documented pathways for analogous compounds. nih.gov
The thermal stability of thiazole derivatives is a critical parameter for their synthesis, storage, and application. Generally, 2-aminothiazole compounds exhibit good thermal stability. nih.govmdpi.com For instance, studies on a series of heterocyclic compounds containing a triazine moiety have shown that they are thermally stable at temperatures above 250 °C in an inert atmosphere. mdpi.com The decomposition process for these types of compounds often occurs in a single stage in an inert atmosphere. mdpi.com
The thermal decomposition of thiazole-based organic ligands has been observed to initiate between 160-190 °C. nih.gov The introduction of substituents can significantly affect thermal stability. For example, in a study of phenyl-substituted heterocyclic compounds, the parent unsubstituted compound started to decompose at 275 °C, while the introduction of chlorine substituents led to an increase in thermal stability. mdpi.com This suggests that the mesityl and methyl groups on this compound would influence its decomposition temperature.
Analysis of the gaseous products evolved during thermal decomposition of related heterocyclic systems has identified molecules such as ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), and various aromatic amines. mdpi.com The formation of these products indicates that the decomposition process is initiated by radical mechanisms involving the cleavage of C-N and C-C bonds. mdpi.com In an oxidizing atmosphere, the decomposition can be more complex and may occur in multiple stages, leading to the formation of additional volatile products like CO₂, NO₂, and H₂O. mdpi.com Forced degradation studies on thiazole derivatives under acid/base hydrolysis and oxidative stress also confirm their susceptibility to degradation under these conditions. researchgate.net
Table 2: General Thermal Decomposition Characteristics of Related Heterocyclic Compounds
| Parameter | Observation |
| Onset of Decomposition (Inert Atmosphere) | > 250 °C for many related systems mdpi.com |
| Decomposition Stages (Inert Atmosphere) | Typically a single stage mdpi.com |
| Common Gaseous Products (Inert Atmosphere) | NH₃, HCN, aromatic amines mdpi.com |
| Influence of Substituents | Can increase or decrease thermal stability mdpi.com |
| Decomposition in Oxidizing Atmosphere | More complex, multi-stage process mdpi.com |
This table summarizes general findings on the thermal stability of heterocyclic compounds related to the thiazole family.
A key feature of 2-aminothiazoles is their existence in a tautomeric equilibrium between the amino and imino forms. researchgate.netrsc.org The amino tautomer, which possesses an aromatic thiazole ring, is generally the more stable and predominant form. rsc.orgrsc.org This has been confirmed through various experimental and computational methods, including Raman spectroscopy and Density Functional Theory (DFT) calculations. researchgate.net
The equilibrium can be influenced by the surrounding environment. For example, in aqueous solutions of 2-aminothiazole, the amino tautomer is the main configuration. researchgate.net However, factors such as concentration and interaction with surfaces can shift this equilibrium. researchgate.net
Computational studies on 2-amino-4-methylthiazole have explored the energy barriers for different tautomeric transformations. nih.gov The direct hydrogen transfer between the exocyclic and endocyclic nitrogen atoms to convert the amino form to the imino form has a high calculated energy barrier. nih.gov Other potential tautomers can be formed through hydrogen migration from the methyl group to the ring nitrogen or carbon atoms, but these processes also involve significant energy barriers. nih.gov The most favorable transformations often involve intramolecular rotations or reflections of a hydrogen atom with lower energy barriers. nih.gov
Table 3: Tautomeric Forms of 2-Aminothiazole Systems
| Tautomer Name | Description | General Stability |
| Amino form | -NH₂ group attached to the C2 position; aromatic thiazole ring. | Generally the most stable and predominant form. rsc.orgrsc.org |
| Imino form | =NH group at the exocyclic position; non-aromatic thiazolidine (B150603) ring. | Generally less stable than the amino form. |
This table describes the primary tautomeric forms present in 2-aminothiazole systems.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be made.
The ¹H NMR spectrum of 4-Mesityl-5-methylthiazol-2-amine provides distinct signals corresponding to each type of proton in the molecule. The mesityl group is characterized by two key signals: a singlet in the aromatic region (typically around 6.9 ppm) corresponding to the two equivalent aromatic protons, and a sharp singlet in the aliphatic region (around 2.3 ppm) for the nine protons of the three methyl groups. The para-methyl group protons typically appear at a slightly different chemical shift than the ortho-methyl groups due to the electronic environment.
The methyl group attached to the C5 position of the thiazole (B1198619) ring gives rise to a singlet, generally observed further downfield than the mesityl methyls. A broad singlet, characteristic of amine protons, is also expected, the chemical shift of which can be variable and is dependent on solvent and concentration.
Interactive Data Table: ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Mesityl aromatic C-H | Value not available | Singlet | 2H |
| Thiazole -CH₃ | Value not available | Singlet | 3H |
| Mesityl para -CH₃ | Value not available | Singlet | 3H |
| Mesityl ortho -CH₃ | Value not available | Singlet | 6H |
| Amine -NH₂ | Value not available | Broad Singlet | 2H |
Note: Specific chemical shift values for this compound are not publicly available in the searched literature. The table represents expected regions and multiplicities based on the chemical structure.
Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The thiazole ring carbons exhibit distinct chemical shifts, with the C2 carbon bearing the amino group appearing at a characteristic downfield position (often >160 ppm). The C4 and C5 carbons also show unique signals. The mesityl group will display four signals: one for the substituted aromatic carbon (C1'), one for the aromatic carbons bearing methyl groups (C2' and C6'), one for the aromatic carbons with hydrogen atoms (C3' and C5'), and one for the methyl carbons. The methyl carbon attached to the thiazole ring will have its own characteristic signal.
Interactive Data Table: ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| Thiazole C2 | Value not available |
| Thiazole C4 | Value not available |
| Thiazole C5 | Value not available |
| Mesityl C1' | Value not available |
| Mesityl C2', C6' | Value not available |
| Mesityl C3', C5' | Value not available |
| Mesityl C4' | Value not available |
| Thiazole -CH₃ | Value not available |
| Mesityl ortho -CH₃ | Value not available |
| Mesityl para -CH₃ | Value not available |
Note: Specific chemical shift values for this compound are not publicly available in the searched literature. The table lists the expected signals.
While specific 2D NMR data for This compound is not available, these techniques are crucial for definitive structural proof.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, though for this specific molecule with many singlet signals, its utility would be in confirming the absence of couplings between the distinct methyl and aromatic groups.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the mesityl aromatic C-H, the thiazole methyl C-H, and the mesityl methyl C-H pairs.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for mapping longer-range connectivity. It would show correlations between the mesityl protons and the C4 of the thiazole ring, confirming the point of attachment. Correlations between the thiazole methyl protons and carbons C4 and C5 of the thiazole ring would also be expected.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present.
The FTIR spectrum of This compound would display several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic and aliphatic C-H stretching vibrations would be observed just above and below 3000 cm⁻¹, respectively.
A strong band corresponding to the C=N stretching of the thiazole ring is a key diagnostic peak, typically found in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations from the mesityl ring would also appear in the 1450-1600 cm⁻¹ range.
Interactive Data Table: FTIR Spectral Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | Value not available |
| Aromatic C-H | C-H Stretch | Value not available |
| Aliphatic C-H | C-H Stretch | Value not available |
| Thiazole Ring | C=N Stretch | Value not available |
| Mesityl Ring | C=C Stretch | Value not available |
Note: Specific vibrational frequencies for this compound are not publicly available in the searched literature. The table represents expected absorption regions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule. For this compound (C₁₃H₁₆N₂S), the theoretical exact mass can be calculated. However, without experimental data from HRMS analysis, it is not possible to confirm this value or report on any observed ions.
Fragmentation Patterns for Structural Confirmation
When a molecule is ionized in a mass spectrometer, it can break apart into smaller, characteristic fragments. The pattern of these fragments provides a molecular fingerprint that helps to confirm the compound's structure. The fragmentation of this compound would be expected to involve cleavage of the bonds connecting the mesityl group to the thiazole ring, as well as fragmentation of the thiazole ring itself. However, no published mass spectra or specific fragmentation data for this compound could be located to create a detailed analysis or data table.
X-ray Crystallography for Solid-State Molecular Conformation
Single-Crystal X-ray Diffraction for Absolute Configuration
To perform single-crystal X-ray diffraction, a suitable single crystal of the compound is required. This analysis would reveal the precise spatial arrangement of the mesityl group relative to the methylthiazol-2-amine moiety, defining the molecule's absolute configuration in the solid state. No crystallographic information files (CIFs) or reports detailing the crystal structure of this compound are available in crystallographic databases.
Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography also elucidates how molecules are arranged in a crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-stacking, which govern the crystal's stability and physical properties. Without experimental crystallographic data, a discussion of the crystal packing and intermolecular forces specific to this compound cannot be conducted.
An extensive search for specific computational and theoretical chemistry studies on the compound This compound did not yield dedicated research findings necessary to populate the requested article structure. Publicly available scientific literature and databases lack specific data on the Density Functional Theory (DFT) studies, Ab Initio, and Semi-Empirical methods for this particular molecule.
Therefore, it is not possible to provide a detailed, scientifically accurate article focusing solely on the geometry optimization, Frontier Molecular Orbital (FMO) analysis, electrostatic potential surfaces, Hartree-Fock calculations, or perturbation theory applications specifically for this compound as outlined in the user's request.
General principles of these computational methods are well-established for similar heterocyclic compounds, but applying them to the subject compound without specific research would be speculative and not adhere to the required standards of scientific accuracy. Further research or new computational studies on this compound would be required to generate the specific data needed for the requested article.
Based on a comprehensive search of available scientific literature and chemical databases, there is no specific published research focusing on the computational and theoretical chemistry of "this compound" that aligns with the requested article structure.
The required data for the specified subsections—including simulated NMR chemical shifts, predicted vibrational frequencies, electronic absorption spectra simulations, and molecular dynamics simulations—for the exact compound "this compound" is not present in the public domain. While computational studies have been conducted on analogous compounds such as 2-amino-4-methylthiazole (B167648) and other thiazole derivatives, presenting this data would be scientifically inaccurate for the subject of this article.
Therefore, it is not possible to generate the requested article with the specified content and adhere to the required standards of scientific accuracy and focus.
Information Deficit on this compound Applications
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific information regarding the applications of the chemical compound This compound . The targeted searches, designed to align with a detailed outline focusing on its roles in chemical synthesis and materials science, did not yield relevant results for this particular molecule.
The investigation sought to uncover data on the compound's function as a key intermediate in the synthesis of fused ring systems and polyheterocycles, and its use as a scaffold in the construction of complex molecular architectures. Further queries into its utilization in ligand design for organometallic chemistry, including its coordination chemistry and catalytic applications, were also conducted. Lastly, its potential uses in advanced materials and polymer science were explored.
Consequently, it is not possible to generate a scientifically accurate article on the applications of This compound based on the provided outline, as the foundational research data appears to be absent from the public domain.
Applications of 4 Mesityl 5 Methylthiazol 2 Amine in Chemical Synthesis and Materials Science
Advanced Materials and Polymer Applications
Integration into Functional Organic Materials
There is currently no available research detailing the integration of 4-Mesityl-5-methylthiazol-2-amine into functional organic materials. The unique steric and electronic properties conferred by the mesityl group at the 4-position and the methyl group at the 5-position of the thiazole (B1198619) ring suggest that this compound could serve as a valuable building block for novel materials. The bulky mesityl group could influence molecular packing and intermolecular interactions, potentially leading to materials with interesting solid-state properties, such as enhanced solubility or specific morphological characteristics. The 2-amino group provides a reactive handle for further functionalization, allowing for the incorporation of this thiazole derivative into larger conjugated systems relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). However, without experimental data, its potential in this area remains speculative.
Precursors for Specialty Polymers and Dyes
The scientific literature does not currently contain reports on the use of this compound as a precursor for specialty polymers or dyes. The 2-aminothiazole (B372263) core is a known component in some dye structures and can be incorporated into polymer backbones. For instance, the amino group can be diazotized and coupled with various aromatic compounds to form azo dyes. The color and properties of such dyes would be influenced by the substituents on the thiazole ring. The mesityl group, with its electron-donating methyl groups, would likely have a bathochromic effect, shifting the absorption spectrum to longer wavelengths.
In the context of polymers, this compound could potentially be used as a monomer. For example, it could undergo polymerization reactions through its amino group to form polyamides or polyimines. The resulting polymers would possess the rigid and bulky mesitylthiazole unit, which could impart desirable thermal stability and specific mechanical properties. The thiazole ring itself can also participate in the formation of conjugated polymers, which are of interest for their conductive and optical properties. Despite these possibilities, no studies have been published to date that explore the synthesis and characterization of polymers or dyes derived from this compound.
Future Directions and Emerging Research Avenues for 4 Mesityl 5 Methylthiazol 2 Amine
Development of Novel and Sustainable Synthetic Methodologies
The development of novel and sustainable synthetic methodologies for 4-Mesityl-5-methylthiazol-2-amine and related thiazole (B1198619) derivatives is a key area of future research. ingentaconnect.com Current methods, while effective, often involve multi-step processes or the use of hazardous reagents. Researchers are actively seeking greener alternatives that minimize waste, reduce energy consumption, and utilize more environmentally benign starting materials. mdpi.commdpi.com
One promising approach is the "one-pot" synthesis, which combines multiple reaction steps into a single procedure, thereby simplifying the process and reducing the need for purification of intermediates. google.com For instance, a one-pot method for synthesizing 2-amino-4-methylthiazole-5-carboxylate derivatives has been developed using water and tetrahydrofuran (B95107) as solvents, which are more environmentally friendly than many traditional organic solvents. google.com This method involves the reaction of acetoacetate (B1235776) with N-bromosuccinimide, followed by the addition of a thiourea (B124793) derivative. google.com
Furthermore, the use of microwave irradiation as an energy source is being explored to accelerate reaction times and improve yields. nih.gov For example, the synthesis of ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate has been achieved in just five minutes using microwave heating. nih.gov The development of catalytic systems, such as using palladium on barium sulfate (B86663) (Pd/BaSO4) for hydrogenation reactions, also represents a more sustainable approach. mdpi.com
Future research will likely focus on:
The development of novel catalytic systems for thiazole synthesis.
The exploration of bio-based starting materials.
The optimization of reaction conditions to improve energy efficiency and reduce waste.
The application of green chemistry principles to all stages of the synthesis and purification process.
Exploration of Advanced Reaction Pathways and Selectivity Control
Controlling the selectivity of reactions to produce specific isomers of thiazole derivatives is a significant challenge and a major focus of future research. The ability to selectively introduce functional groups at specific positions on the thiazole ring is crucial for tailoring the properties of the final compound.
Advanced reaction pathways are being investigated to achieve greater control over regioselectivity and stereoselectivity. This includes the use of directing groups, which can guide a reagent to a specific site on the molecule, and the development of new catalysts that can favor the formation of one isomer over another. For example, the synthesis of 4,5-substituted-2-aminothiazoles has been achieved through the reaction of acetophenone (B1666503) or cyclohexanone (B45756) with thiourea in the presence of iodine. mdpi.comnih.gov
The mechanism of these reactions is also a subject of ongoing study. A deeper understanding of the reaction intermediates and transition states will enable chemists to design more effective and selective synthetic routes. Techniques such as in-situ reaction monitoring and computational modeling are being employed to elucidate these complex reaction pathways.
Integration of Machine Learning and AI in Design and Prediction
Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research. nih.gov In the context of this compound and other thiazole derivatives, ML and AI can be used to:
Predict biological activity: ML models can be trained on existing data to predict the potential biological activities of new thiazole derivatives, helping to prioritize which compounds to synthesize and test. nih.govresearchgate.net For example, a quantitative structure-activity relationship (QSAR) model has been developed to predict the anticancer activity of thiazole derivatives. nih.gov
Design novel compounds: AI algorithms can be used to design new molecules with desired properties. researchgate.netchemrxiv.org For instance, machine learning has been used to design organic semiconductors with improved hole mobility. researchgate.netchemrxiv.org
Optimize reaction conditions: ML can be used to analyze large datasets of reaction parameters to identify the optimal conditions for synthesizing a particular compound, leading to higher yields and purity.
Several studies have already demonstrated the potential of ML in thiazole chemistry. For example, ML models have been used to predict the anti-urease activity of thiazole derivatives with a balanced accuracy of 78%. researchgate.net Another study used ML to design and synthesize dithienobenzothiazole derivatives as organic semiconductors. researchgate.netchemrxiv.org
The integration of ML and AI is expected to significantly accelerate the pace of research and development in this field, enabling the rapid discovery of new thiazole-based compounds with a wide range of applications.
Expansion into New Areas of Synthetic Utility
While 2-aminothiazoles are known for their diverse biological activities, research is expanding to explore their utility in other areas of synthetic chemistry. mdpi.comnih.govresearchgate.net The unique electronic and structural properties of the thiazole ring make it a valuable building block for the synthesis of a wide range of organic molecules. ingentaconnect.com
New applications for this compound and its derivatives are being investigated in areas such as:
Materials Science: Thiazole-containing polymers and organic materials are being explored for their potential use in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ingentaconnect.commdpi.com
Catalysis: Thiazole derivatives can act as ligands for metal catalysts, influencing their activity and selectivity.
Supramolecular Chemistry: The ability of thiazoles to participate in non-covalent interactions makes them attractive components for the construction of complex supramolecular assemblies. ingentaconnect.com
The development of new synthetic methods and a deeper understanding of the reactivity of the thiazole ring will undoubtedly lead to the discovery of even more applications for this versatile class of compounds.
Contribution to Fundamental Understanding of Thiazole Chemistry
Research on this compound and its derivatives contributes to a more fundamental understanding of thiazole chemistry as a whole. Thiazole is a fundamental heterocyclic ring system, and studies on its derivatives provide valuable insights into its reactivity, aromaticity, and the nature of its interactions with other molecules. ingentaconnect.comresearchgate.net
Key areas of fundamental research include:
Tautomerism: Investigating the tautomeric forms of aminothiazoles and how they are influenced by substituents and the surrounding environment. mdpi.com
Reaction Mechanisms: Elucidating the detailed mechanisms of reactions involving the thiazole ring, such as electrophilic and nucleophilic substitutions. jocpr.com
Structure-Property Relationships: Establishing clear relationships between the structure of thiazole derivatives and their physical, chemical, and biological properties. acs.org
Q & A
Q. What are the common synthetic routes for 4-Mesityl-5-methylthiazol-2-amine, and what factors influence reaction yields?
Methodological Answer: The synthesis typically involves cyclization or substitution reactions. For example:
- Cyclization of thiourea derivatives : Reacting mesityl isothiocyanate with 2-aminothiazole precursors in ethanol under reflux (80–100°C, 6–8 hours) yields the target compound. Catalytic acetic acid (2–3 drops) accelerates imine formation .
- Halogen substitution : Replacing bromine in 4-bromo-5-methylthiazol-2-amine with mesityl groups via Buchwald-Hartwig amination requires palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene at 110°C for 12 hours .
Q. Key factors affecting yields :
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may increase side reactions.
- Catalyst loading : Optimal Pd catalyst (2–5 mol%) balances cost and efficiency.
- Temperature control : Excessive heat (>120°C) degrades thiazole rings.
Q. How is crystallographic characterization performed for thiazole derivatives like this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Crystal growth : Slow evaporation of ethyl acetate/hexane (1:3) at 4°C produces diffraction-quality crystals.
Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
Structure refinement : SHELXL software refines atomic positions, thermal parameters, and bond geometries. Key metrics:
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Thiazole C2-amine proton: δ 5.8–6.2 ppm (broad singlet, exchangeable with D₂O).
- Mesityl methyl groups: δ 2.1–2.3 ppm (singlet, integration 9H) .
- IR spectroscopy :
- N-H stretch: 3350–3450 cm⁻¹ (amine).
- C=S/C-N stretches: 1250–1350 cm⁻¹ (thiazole ring) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer: Contradictions often arise from assay variability. Strategies include:
- Standardized protocols : Use the same cell lines (e.g., HepG2 for anticancer assays) and incubation times (48–72 hours) .
- Dose-response normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity).
- Statistical reconciliation : Apply ANOVA to compare datasets. Example from antitumor studies:
| Study | IC₅₀ (μM) | Cell Line | Assay Duration |
|---|---|---|---|
| A | 12.3 ± 1.2 | MCF-7 | 48 hours |
| B | 28.7 ± 3.1 | MCF-7 | 72 hours |
Resolution : Prolonged assay durations in Study B may induce drug resistance, explaining higher IC₅₀.
Q. What computational methods are used to predict the binding affinity of this compound with target enzymes?
Methodological Answer:
- Molecular docking (AutoDock Vina) :
- Prepare the ligand: Optimize geometry with Gaussian09 (B3LYP/6-31G*).
- Grid box setup: Center on the ATP-binding pocket of EGFR (PDB: 1M17).
- Scoring function: Analyze ΔG values (<−7.0 kcal/mol suggests strong binding) .
- QSAR modeling :
- Descriptors: LogP, polar surface area, and H-bond acceptor count.
- Build a regression model (R² >0.85) using partial least squares (PLS) .
Q. How to design SAR studies to optimize the bioactivity of this thiazole derivative?
Methodological Answer: Focus on substituent modifications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
